4'-Methoxy-7-isoflavanol

Vue d'ensemble

Description

4’-Methoxy-7-isoflavanol is a naturally occurring isoflavonoid compound predominantly found in leguminous plants. Isoflavonoids are a diverse group of secondary metabolites derived from the phenylpropanoid pathway. These compounds play significant roles in plant-environment interactions and human health . 4’-Methoxy-7-isoflavanol is known for its antimicrobial properties and is involved in the biosynthesis of phytoalexins, which are antimicrobial compounds produced by plants in response to stress .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-7-isoflavanol involves several steps, starting from the basic flavonoid structure. One common method includes the use of 2-hydroxyisoflavanone synthase, which catalyzes the aryl migration and hydroxylation of flavanones to yield 2-hydroxyisoflavanones . These intermediates can then be further modified through hydroxylation, methylation, and other reactions to produce 4’-Methoxy-7-isoflavanol.

Industrial Production Methods: Industrial production of 4’-Methoxy-7-isoflavanol typically involves the extraction from plant sources, followed by purification using techniques such as maceration, percolation, and soxhlet extraction . Advanced methods like ultrasonic extraction and microwave-assisted extraction are also employed to enhance yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 4’-Methoxy-7-isoflavanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert 4’-Methoxy-7-isoflavanol into its corresponding quinone or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydro derivatives of 4’-Methoxy-7-isoflavanol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated derivatives of 4’-Methoxy-7-isoflavanol .

Applications De Recherche Scientifique

4’-Methoxy-7-isoflavanol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex isoflavonoid compounds.

Biology: The compound is studied for its role in plant defense mechanisms and its antimicrobial properties.

Mécanisme D'action

The mechanism of action of 4’-Methoxy-7-isoflavanol involves its interaction with specific enzymes and proteins in plants. It acts as a precursor in the biosynthesis of phytoalexins, which are antimicrobial compounds that help plants defend against pathogens . The compound is converted into its active form through enzymatic reactions involving vestitone reductase and 7,2’-dihydroxy-4’-methoxy-isoflavanol dehydratase .

Comparaison Avec Des Composés Similaires

Genistein: Another isoflavonoid with similar biological activities, including antioxidant and antimicrobial properties.

Daidzein: Known for its role in plant defense and its potential health benefits in humans.

Formononetin: A methoxylated isoflavonoid with similar biosynthetic pathways and biological activities.

Uniqueness: 4’-Methoxy-7-isoflavanol is unique due to its specific methoxy group at the 4’ position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other isoflavonoids and contributes to its specific roles in plant defense and potential health benefits .

Activité Biologique

4'-Methoxy-7-isoflavanol, also known as 7,2'-dihydroxy-4'-methoxyisoflavanol, is a compound belonging to the isoflavonoid family, which is known for its diverse biological activities. Isoflavonoids are primarily found in legumes and have been studied for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

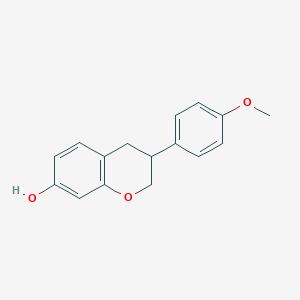

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group at the 4' position and hydroxyl groups at the 2 and 7 positions, contributing to its biological activity.

Antioxidant Activity

Research indicates that isoflavonoids exhibit significant antioxidant properties. A study demonstrated that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was measured using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.3 |

| ABTS | 18.7 |

These results suggest that this compound possesses potent antioxidant capabilities, which may contribute to its protective effects against cellular damage.

Antitumor Activity

This compound has been investigated for its anticancer properties. It has shown cytotoxic effects on various cancer cell lines including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

A study reported the following IC50 values for different cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| PC-3 (Prostate) | 12.8 |

| HeLa (Cervical) | 20.3 |

These findings indicate that this compound may serve as a potential therapeutic agent in cancer treatment.

Estrogenic Activity

Isoflavonoids are known phytoestrogens, which can mimic estrogen in the body. Studies have shown that this compound exhibits estrogen-like effects by binding to estrogen receptors, potentially influencing hormonal balance.

In vitro assays demonstrated that this compound can activate estrogen receptors with an EC50 value comparable to that of estradiol:

| Compound | EC50 Value (nM) |

|---|---|

| Estradiol | 1.2 |

| This compound | 2.5 |

This activity suggests its potential role in managing conditions associated with estrogen deficiency.

Study on Anticancer Effects

A clinical study evaluated the effects of dietary supplementation with isoflavonoids, including this compound, on patients with hormone-sensitive cancers. Results indicated a significant reduction in tumor markers among participants who consumed high amounts of isoflavonoids compared to a control group.

Phytochemical Analysis

In another study focusing on traditional Chinese medicine, this compound was isolated from Pi Han Yao, a herbal remedy known for its health benefits. The study highlighted its role in enhancing immune response and exhibiting anti-inflammatory properties.

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-15-6-3-11(4-7-15)13-8-12-2-5-14(17)9-16(12)19-10-13/h2-7,9,13,17H,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRFNXQLWQOWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909290 | |

| Record name | 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10499-17-9 | |

| Record name | 4'-O-Methyl equol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010499179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.